molecular formula C14H17NO3 B2449997 2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-22-1

2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2449997
M. Wt: 247.294
InChI Key: DCBSBJXYUJTQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is a complex organic molecule. It contains an amino group (-NH2), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a bicyclopentane structure (a two-ring pentane structure). The acetic acid moiety suggests that this compound may be a derivative of an amino acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The amino group might participate in acid-base reactions, the methoxyphenyl group might undergo electrophilic aromatic substitution, and the bicyclopentane structure might undergo reactions typical of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an amino group could make the compound a weak base, and the presence of a carboxylic acid group could make it a weak acid .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-10-5-3-2-4-9(10)13-6-14(7-13,8-13)11(15)12(16)17/h2-5,11H,6-8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSBJXYUJTQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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